2,4-Dimethoxyphenyl isothiocyanate
Overview
Description
2,4-Dimethoxyphenyl isothiocyanate is an organic compound with the chemical formula C₉H₉NO₂S. It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxyphenyl isothiocyanate can be synthesized through the reaction of 2,4-dimethoxyphenol with isothiocyanate. The reaction typically involves the use of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process may involve distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are frequently used.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reactions
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions
Scientific Research Applications
2,4-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including thioureas and heterocycles.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4-dimethoxyphenyl isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby inhibiting enzyme activity. The compound can also disrupt cellular processes by modifying the redox balance and affecting membrane integrity .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy groups present in 2,4-dimethoxyphenyl isothiocyanate.
2-Methoxyphenyl Isothiocyanate: Contains only one methoxy group.
4-Methoxyphenyl Isothiocyanate: The methoxy group is positioned differently on the phenyl ring
Uniqueness: this compound is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility. These structural features can enhance its ability to interact with biological molecules and improve its efficacy in various applications .
Properties
IUPAC Name |
1-isothiocyanato-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-4-8(10-6-13)9(5-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSCEPTSXPBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371200 | |
Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33904-03-9 | |
Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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